An In-depth Technical Guide to (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
An In-depth Technical Guide to (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
Abstract
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyrrolidinol, it incorporates both a pyridine ring, a common pharmacophore, and a chiral pyrrolidine moiety, which provides a three-dimensional structure crucial for stereospecific interactions with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this molecule, tailored for researchers and professionals in the field of drug discovery and development. We will delve into its structural characteristics, reactivity, and its role as a versatile building block in the synthesis of complex, biologically active molecules.
Introduction and Nomenclature
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a specific stereoisomer of a substituted pyrrolidinol. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent core structure in a vast array of natural products and pharmaceutical agents.[2][3] The strategic placement of a hydroxyl group at the 3-position and a 6-bromopyridin-2-yl group on the nitrogen atom imparts distinct chemical functionalities that are pivotal for its utility in synthetic chemistry.
-
Systematic Name: (3R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol[4]
-
Common Synonyms: (R)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol[4]
-
CAS Number: 1264034-44-7[4]
The presence of the bromine atom on the pyridine ring offers a reactive handle for cross-coupling reactions, while the secondary alcohol on the pyrrolidine ring can be further functionalized or serve as a key hydrogen bond donor/acceptor in interactions with biological macromolecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O | [4] |
| Molecular Weight | 243.10 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Purity | Commonly available at ≥95% | [4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General Knowledge |
While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this specific compound is limited in readily accessible literature, the expected spectral features can be inferred from its structure. The ¹H NMR spectrum would characteristically show signals for the aromatic protons on the pyridine ring, as well as the aliphatic protons of the pyrrolidine ring. The chiral center at the 3-position of the pyrrolidine ring would lead to diastereotopic protons, resulting in more complex splitting patterns. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Purification
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available for their construction.[5] A common and logical synthetic approach to (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol involves the nucleophilic substitution reaction between 2,6-dibromopyridine and (R)-3-hydroxypyrrolidine.
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the C-N bond between the pyridine and pyrrolidine rings, identifying 2,6-dibromopyridine and (R)-3-hydroxypyrrolidine as the key starting materials. This approach is favored due to the commercial availability of both precursors.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2,6-dibromopyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add (R)-3-hydroxypyrrolidine (1.0-1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol.
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to promote the SₙAr (nucleophilic aromatic substitution) reaction mechanism.
-
Base: The base is essential to deprotonate the secondary amine of the pyrrolidine, thereby increasing its nucleophilicity. A non-nucleophilic base is used to avoid competing side reactions.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the SₙAr reaction on the electron-deficient pyridine ring.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol endows it with two key reactive sites, making it a valuable building block in the synthesis of more complex molecules.
The 6-Bromo-2-pyridyl Moiety
The bromine atom on the pyridine ring is a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
These transformations allow for the elaboration of the pyridine core, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[6]
The (R)-Pyrrolidin-3-ol Moiety
The secondary alcohol on the chiral pyrrolidine ring can undergo a variety of chemical transformations:
-
Oxidation: Conversion to the corresponding ketone, (R)-1-(6-bromopyridin-2-yl)pyrrolidin-3-one, which can then be used in reductive amination or other carbonyl chemistry.[7]
-
Esterification/Etherification: Formation of esters or ethers to modify the compound's physicochemical properties, such as solubility and lipophilicity, which can be a key aspect of prodrug strategies.[8]
-
Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate) allows for its displacement by a wide range of nucleophiles to introduce diverse functional groups at the 3-position.
The inherent chirality of the pyrrolidine ring is of paramount importance in drug design, as stereochemistry often dictates the binding affinity and selectivity of a drug candidate for its biological target.[3] The pyrrolidine scaffold is found in numerous FDA-approved drugs, highlighting its significance as a "privileged structure" in medicinal chemistry.[1][3]
Potential Therapeutic Areas
While specific biological activity for (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is not extensively documented in the public domain, its structural motifs are present in molecules targeting a wide range of diseases. For instance, substituted pyridines are core components of many kinase inhibitors used in oncology.[6] The pyrrolidine ring is a key feature in drugs targeting the central nervous system, including inhibitors of cholinesterases for the treatment of Alzheimer's disease.[9] Furthermore, related structures have been investigated as inhibitors of enzymes like NADPH oxidase 2 (NOX2), which is implicated in neuroinflammation.[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place, away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.
Conclusion
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a valuable and versatile chiral building block for the synthesis of novel chemical entities in drug discovery. Its combination of a functionalizable bromopyridine ring and a chiral pyrrolidinol scaffold provides a rich platform for chemical exploration. A deep understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for leveraging its full potential in the development of new therapeutic agents. The strategic application of this compound can contribute to the generation of diverse chemical libraries and the optimization of lead compounds in various drug development programs.[12]
References
-
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol. (n.d.). Beijing Golden Olive Technology Co., Ltd. Retrieved February 15, 2026, from [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). Nature. Retrieved February 15, 2026, from [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2018). PubMed. Retrieved February 15, 2026, from [Link]
-
Synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants. (2004). PubMed. Retrieved February 15, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved February 15, 2026, from [Link]
-
1-(6-bromopyridin-2-yl)propan-1-one. (n.d.). ChemSrc. Retrieved February 15, 2026, from [Link]
-
2-(6-Bromopyridin-2-yl)propan-2-ol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2011). MIT Open Access Articles. Retrieved February 15, 2026, from [Link]
-
New therapeutic modalities in drug discovery and development: Insights & opportunities. (2021). ADMET & DMPK. Retrieved February 15, 2026, from [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). MDPI. Retrieved February 15, 2026, from [Link]
-
3-(6-bromopyridin-3-yl)propan-1-ol. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Development of Potential Multi-Target Inhibitors for Human Cholinesterases and Beta-Secretase 1: A Computational Approach. (2023). PMC. Retrieved February 15, 2026, from [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. Retrieved February 15, 2026, from [Link]
Sources
- 1. Pyrrolidines | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol - CAS:1264034-44-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Development of Potential Multi-Target Inhibitors for Human Cholinesterases and Beta-Secretase 1: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
